N-(4-methoxyphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Description
This compound features a thiophene-2-carboxamide core with a sulfonyl-linked piperazine moiety substituted at position 3. The piperazine ring is further modified with a 3-methoxyphenyl group, while the carboxamide nitrogen is attached to a 4-methoxyphenyl group. The sulfonyl group enhances metabolic stability compared to alkyl or carbonyl linkers, while the methoxy substituents may modulate lipophilicity and binding affinity.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S2/c1-30-19-8-6-17(7-9-19)24-23(27)22-21(10-15-32-22)33(28,29)26-13-11-25(12-14-26)18-4-3-5-20(16-18)31-2/h3-10,15-16H,11-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAJEITUQGDSJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Piperazine Moiety: This step involves the reaction of the thiophene derivative with a piperazine compound, often facilitated by a coupling reagent.
Attachment of Methoxyphenyl Groups: This can be done through electrophilic aromatic substitution reactions, where methoxyphenyl groups are introduced to the molecule.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, using scalable and cost-effective processes.
Chemical Reactions Analysis
N-(4-methoxyphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(4-methoxyphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide exhibit significant anticancer activity. For instance, studies have shown that derivatives of thiophene compounds can induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of apoptosis pathways. In vitro studies demonstrated that such compounds can inhibit tumor growth in models like the MCF cell line and in tumor-bearing mice, showcasing their potential as anticancer agents .
Antidiabetic Effects
The compound's structure suggests potential antidiabetic properties, particularly through its piperazine moiety, which has been linked to the inhibition of key enzymes involved in glucose metabolism. Research on related piperazine derivatives has indicated their ability to act as α-glucosidase inhibitors, which could help manage blood sugar levels in diabetic patients .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiophene ring and subsequent functionalization with piperazine and sulfonamide groups. The following table summarizes key synthetic steps involved in the preparation of this compound:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Thiophene Synthesis | Thiophene precursor + carboxylic acid | Heat under reflux |
| 2 | Sulfonation | Thiophene + sulfonyl chloride | Base catalyst |
| 3 | Piperazine Substitution | Sulfonated thiophene + piperazine derivative | Solvent-assisted reaction |
Neurological Applications
Given the presence of the piperazine moiety, this compound may also have implications in treating neurological disorders. Piperazine derivatives are often explored for their effects on serotonin receptors, which play a crucial role in mood regulation and anxiety disorders. Thus, compounds like this compound could be investigated for their potential as anxiolytics or antidepressants .
Antimicrobial Activity
Preliminary studies suggest that thiophene-containing compounds possess antimicrobial properties. The unique structure of this compound may enhance its effectiveness against various bacterial strains, warranting further investigation into its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Core Structure and Linkage Variations
Key Observations :
- The sulfonyl-piperazine linkage in the target compound distinguishes it from analogues with carbonyl () or alkyl linkers ().
- Thiophene vs. Benzo[b]thiophene : The smaller thiophene core in the target compound may offer better membrane permeability compared to bulkier benzo[b]thiophene derivatives .
Biological Activity
N-(4-methoxyphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene core substituted with a sulfonamide linkage and piperazine moieties, which are known to influence biological activity significantly. Its molecular formula is C20H24N4O3S, with a molecular weight of approximately 396.49 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains. The compound's structural features suggest potential activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) reported in the range of 15.625–125 μM for related compounds .
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625–62.5 |
| Enterococcus faecalis | 62.5–125 |
Anticancer Activity
The compound's potential anticancer properties are supported by studies indicating that similar thiophene derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain piperazine-based compounds have been documented to exhibit cytotoxic effects on cancer cell lines, with IC50 values ranging from 5 to 15 μM .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 7 |
Neuropharmacological Effects
Compounds containing piperazine rings are often explored for their neuropharmacological effects. Specifically, they may interact with dopamine receptors, which has implications for treating neuropsychiatric disorders. Studies have shown that modifications to the piperazine moiety can enhance selectivity for dopamine D3 receptors, potentially leading to reduced side effects compared to non-selective agents .
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Protein Synthesis : Similar compounds have been shown to disrupt protein synthesis in bacterial cells.
- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
- Dopamine Receptor Modulation : The interaction with dopamine receptors can influence neurotransmitter release and neuronal signaling.
Case Studies
Several studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study 1 : A derivative exhibited significant antibacterial activity against MRSA strains in vitro, suggesting potential for development as a therapeutic agent against resistant bacterial infections.
- Case Study 2 : In a preclinical model, a structurally similar compound demonstrated promising results in reducing tumor size in xenograft models of breast cancer.
Q & A
Q. What are the key steps in synthesizing N-(4-methoxyphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide?
The synthesis involves a multi-step protocol:
- Intermediate Preparation : Formation of 3-methoxyphenylpiperazine via cyclization of 1,2-dichloroethane with 3-methoxyaniline under reflux in ethanol .
- Sulfonylation : Reaction of the piperazine intermediate with thiophene-2-sulfonyl chloride in dichloromethane (DCM) using triethylamine (EtN) as a base to yield the sulfonylated thiophene intermediate .
- Coupling Reaction : Amidation of the sulfonylated thiophene with 4-methoxyaniline using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent in tetrahydrofuran (THF) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity .
Q. What characterization techniques are critical for confirming the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions on the thiophene, piperazine, and methoxyphenyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (CHNOS) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350 cm, carboxamide C=O at ~1650 cm) .
- HPLC : Assesses purity (>98% by reverse-phase C18 column) .
Q. How is the compound screened for initial bioactivity?
- Enzyme Inhibition Assays : Test against kinases (e.g., PI3K, EGFR) using fluorescence-based assays. IC values are calculated from dose-response curves .
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) determined via broth microdilution against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Solvent Selection : Replace THF with dimethylformamide (DMF) to enhance solubility of intermediates, increasing yield from 65% to 82% .
- Catalyst Use : Add 4-dimethylaminopyridine (DMAP) during sulfonylation to reduce reaction time (4 hrs vs. 12 hrs) .
- Temperature Control : Conduct coupling reactions at 0°C to minimize side-product formation .
Q. How to resolve contradictions between in vitro and in vivo bioactivity data?
- Comparative Pharmacokinetic Profiling : Measure plasma half-life and bioavailability in rodent models. Poor in vivo activity may correlate with rapid metabolism (e.g., CYP450-mediated oxidation of methoxy groups) .
- Metabolite Identification : Use LC-MS to detect inactive metabolites (e.g., demethylated derivatives) .
- Formulation Adjustments : Encapsulate the compound in liposomes to enhance stability and tissue penetration .
Q. What structural modifications enhance the compound’s bioactivity?
- Piperazine Substitution : Replacing 3-methoxyphenyl with 4-fluorophenyl increases kinase inhibition (IC from 5.2 µM to 1.8 µM) .
- Sulfonyl Group Replacement : Switching sulfonyl to carbonyl reduces cytotoxicity (IC from 0.9 µM to >10 µM in HeLa cells) .
- Thiophene Ring Functionalization : Adding methyl groups at position 5 improves solubility (logP from 3.1 to 2.4) without compromising activity .
Q. How do molecular docking studies inform the compound’s mechanism?
- Target Identification : Docking into PI3Kγ (PDB: 1E7W) reveals hydrogen bonds between the sulfonyl group and Lys833, and π-π stacking between thiophene and Phe961 .
- Binding Affinity Correlation : Computational scores (AutoDock Vina) align with experimental IC values (R = 0.89) .
- Resistance Mutations : Simulations show reduced binding to EGFR T790M mutants due to steric clashes with the methoxyphenyl group .
Q. What strategies validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by observing thermal stabilization of PI3K in lysates treated with the compound (ΔT = +4.2°C) .
- Knockdown/Rescue Experiments : siRNA-mediated PI3K knockdown reduces compound efficacy (IC increases from 1.2 µM to 8.7 µM), confirming on-target activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
